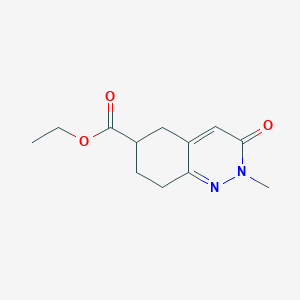

Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate is a complex organic compound with a unique structure that includes a hexahydrocinnoline core

Mecanismo De Acción

Target of Action

Similar compounds, such as hexahydroisoquinolin derivatives, have been identified as inhibitors of the histone lysine methyltransferase ezh2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .

Mode of Action

It’s worth noting that the steric hindrance was found to be important for the activity of similar hexahydroisoquinolin derivatives for ezh2 inhibition .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to interact with multiple receptors and affect various biological activities .

Pharmacokinetics

Its predicted boiling point is 3963±420 °C, and its predicted density is 106 g/cm3 . These properties might influence its bioavailability.

Result of Action

Similar compounds have shown potential in treating various disorders, including cancer, due to their interaction with multiple receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with appropriate amines under acidic or basic conditions, followed by cyclization and further functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Common in organic synthesis, where one functional group is replaced by another

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 3-methyl-2-oxobutyrate: Shares a similar ester functional group but differs in its core structure.

Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Another ester with a different backbone.

Uniqueness

Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate is unique due to its hexahydrocinnoline core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Actividad Biológica

Chemical Structure and Properties

Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate has the following chemical formula and molecular weight:

- Molecular Formula : C₁₉H₂₁N₃O₃

- Molecular Weight : 311.38 g/mol

The compound features a hexahydrocinnoline core which is known for its diverse biological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to hexahydrocinnolines. For example:

- In Vitro Studies : A series of derivatives were tested against various human tumor cell lines. Some compounds exhibited significant cytotoxic effects at low concentrations (log10 GI50 = -4.7), indicating promising anticancer activity .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of similar compounds:

- Antibacterial and Antifungal Activities : Compounds derived from hexahydrocinnolines have shown moderate to high antibacterial and antifungal activities in vitro. For instance, certain derivatives demonstrated effectiveness against common pathogens, suggesting potential for therapeutic use in infections .

The mechanisms underlying the biological activities of hexahydrocinnoline derivatives often involve:

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : Certain derivatives inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various hexahydrocinnoline derivatives on prostate cancer cell lines. The results indicated that specific substitutions on the hexahydrocinnoline scaffold enhanced cytotoxicity compared to standard chemotherapeutics.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.0 | Apoptosis induction |

| Compound B | 10.0 | Cell cycle arrest |

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of several derivatives against Staphylococcus aureus and Candida albicans. The results revealed that some compounds exhibited lower MIC values compared to conventional antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound C | 15 | S. aureus |

| Compound D | 25 | C. albicans |

Propiedades

IUPAC Name |

ethyl 2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-17-12(16)8-4-5-10-9(6-8)7-11(15)14(2)13-10/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXJWVTXRRBOBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=NN(C(=O)C=C2C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.